![molecular formula C20H13ClN2OS B2837128 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 312925-67-0](/img/structure/B2837128.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives are known for their wide range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety. The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of the compounds .Chemical Reactions Analysis
Benzothiazole derivatives undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure and substituents. For instance, one of the synthesized compounds was reported as a white solid with a yield of 85.6% .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be comparable with standard reference drugs .
Medicinal Chemistry
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide”, possess a wide range of pharmacological properties . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, anti-malarial, hypoglycemic activity, anti-inflammatory, and more .
Fluorescent Pigment Dyeing Substrates
2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which are related to “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide”, have been used as fluorescent pigment dyeing substrates . They also possess β-D-galactosidase activities .
Bacterial Detection
These derivatives have been used in bacterial detection . They have shown potential in identifying and differentiating between various types of bacteria .
Anti-Tumor Agents
Benzothiazole derivatives have been studied for their anti-tumor properties . They have shown potential in inhibiting the growth of various types of cancer cells .
Anti-Melanogenesis Agents
These compounds have been used in the study of melanogenesis, the process of melanin production . They have shown potential in inhibiting the production of melanin, which could have applications in the treatment of hyperpigmentation disorders .
Anti-Proliferative Agents
Benzothiazole derivatives have been studied for their anti-proliferative properties . They have shown potential in inhibiting the proliferation of various types of cells .
Anti-Tumor Imaging Agents
These compounds have been used as imaging agents in the study of tumors . They have shown potential in enhancing the visibility of tumors in imaging studies, which could improve the accuracy of tumor detection and diagnosis .
Future Directions
Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide”, hold promise for future research due to their wide range of biological activities. Future research could focus on exploring new synthetic pathways, investigating their mechanism of action, and evaluating their potential as therapeutic agents for various diseases .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGUZKFKDMOPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide |
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